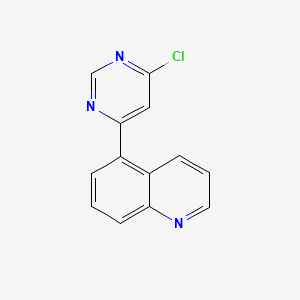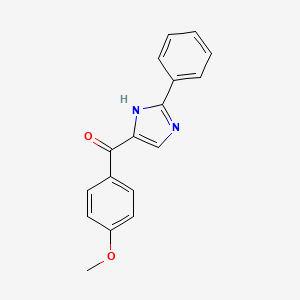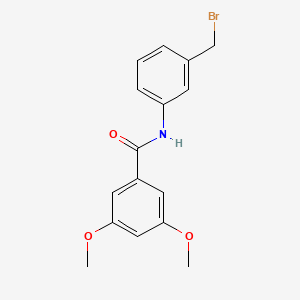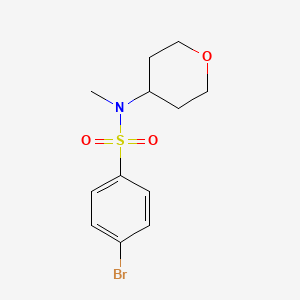
4-Chloro-6-(quinolin-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(quinolin-5-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and quinoline rings in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(quinolin-5-yl)pyrimidine typically involves the condensation of a quinoline derivative with a pyrimidine precursor. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 5-aminoquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
4-Chloro-6-(quinolin-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds.
科学研究应用
4-Chloro-6-(quinolin-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 4-Chloro-6-(quinolin-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(quinolin-4-yl)pyrimidine
- 4-Chloro-6-(quinolin-6-yl)pyrimidine
- 4-Chloro-6-(quinolin-7-yl)pyrimidine
Uniqueness
4-Chloro-6-(quinolin-5-yl)pyrimidine is unique due to the specific positioning of the quinoline moiety at the 5-position of the pyrimidine ring. This unique structure allows for distinct interactions with biological targets compared to other similar compounds. The presence of the chlorine atom at the 4-position of the pyrimidine ring also provides a reactive site for further chemical modifications, enhancing its versatility in drug development.
属性
分子式 |
C13H8ClN3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
5-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-7-12(16-8-17-13)10-3-1-5-11-9(10)4-2-6-15-11/h1-8H |
InChI 键 |
ANRGOOPALZTTMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=CC(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)







